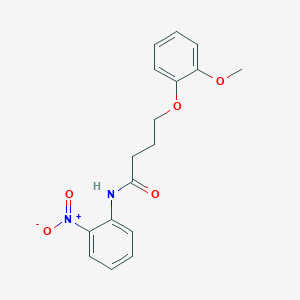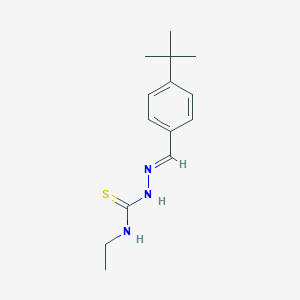
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the transport of nucleosides across cell membranes.
Wirkmechanismus
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide inhibits hENT1 by binding to the transporter and preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides, which can affect various cellular processes that require nucleoside transport.
Biochemical and Physiological Effects:
The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can have various biochemical and physiological effects. For example, the inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation. This effect has been observed in various cancer cell lines, where N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to inhibit the growth of cancer cells. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to affect the immune system by inhibiting the proliferation of T cells and reducing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in lab experiments is its specificity for hENT1. This allows researchers to study the function of this transporter without affecting other nucleoside transporters. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is a potent inhibitor of hENT1, which allows for the efficient inhibition of nucleoside transport. However, one limitation of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in scientific research. One potential application is in the study of nucleoside transport in neurological disorders, such as Alzheimer's disease. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide could be used to study the role of nucleoside transport in the immune system and its potential as a target for immunotherapy. Finally, the development of more selective and less toxic inhibitors of hENT1 could lead to new therapeutic approaches for cancer and other diseases.
Synthesemethoden
The synthesis of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide involves the reaction of 2-nitrobenzaldehyde with 2-methoxyphenol in the presence of sodium hydroxide to form 2-nitrophenyl-2-methoxyphenylmethanol. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to form N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide.
Wissenschaftliche Forschungsanwendungen
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been widely used in scientific research as a tool to study the function of hENT1. This transporter is involved in the uptake of nucleosides, which are essential components of DNA and RNA. The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can be used to study the role of nucleoside transport in various physiological processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
Produktname |
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide |
|---|---|
Molekularformel |
C17H18N2O5 |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
4-(2-methoxyphenoxy)-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-9-4-5-10-16(15)24-12-6-11-17(20)18-13-7-2-3-8-14(13)19(21)22/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
FOLJQMJCAPIMIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)


![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
